molecular formula C9H15N3O2 B13287327 Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate

Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate

Cat. No.: B13287327
M. Wt: 197.23 g/mol
InChI Key: NVZHOFNQAIXUAH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an aminomethyl group and two methyl groups attached to the pyrazole ring, as well as a methyl ester group attached to the acetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary amine (such as methylamine) in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a pyrazoline.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or pyrazolines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the production of agrochemicals and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the aminomethyl and ester groups, making it less versatile in chemical reactions.

    Methyl 2-[4-(methylamino)-3,5-dimethyl-1H-pyrazol-1-yl]acetate: Similar structure but with a methylamino group instead of an aminomethyl group, which can affect its reactivity and biological activity.

    Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness

Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate is unique due to the presence of both the aminomethyl and methyl ester groups, which provide a combination of reactivity and biological activity that is not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate (CAS No. 1423034-71-2) is a compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an aminomethyl group and a methyl acetate moiety, contributing to its biological activity. The molecular formula is C12H18N4O2C_{12}H_{18}N_{4}O_{2} with a molecular weight of approximately 270.16 g/mol. It is often encountered in the form of its dihydrochloride salt, which enhances its solubility and stability for laboratory use .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's structural similarities to known antibiotics suggest potential mechanisms of action that disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings align with the broader research on pyrazole derivatives, which have been shown to possess diverse antimicrobial properties .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with bacterial ribosomes or inhibit enzymes critical for cell wall synthesis, similar to other antibiotics . The presence of the aminomethyl group likely enhances its binding affinity to target sites within bacterial cells.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound not only inhibited growth but also exhibited bactericidal activity at higher concentrations. The researchers concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Another research project focused on the structure-activity relationship of various pyrazole derivatives, including this compound. This study highlighted how modifications in the substituents on the pyrazole ring could significantly alter biological activity. The findings suggested that optimizing these substituents could enhance antimicrobial potency and selectivity against specific pathogens .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C9H15N3O2/c1-6-8(4-10)7(2)12(11-6)5-9(13)14-3/h4-5,10H2,1-3H3

InChI Key

NVZHOFNQAIXUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC)C)CN

Origin of Product

United States

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